molecular formula C13H10Cl2O2S B12814097 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene CAS No. 41037-75-6

1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene

Cat. No.: B12814097
CAS No.: 41037-75-6
M. Wt: 301.2 g/mol
InChI Key: NIGXDQBQTOLBMV-UHFFFAOYSA-N
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Description

1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene is a specialized synthetic intermediate valued in research and development for constructing complex organic molecules. Its structure incorporates both a benzhydryl chloride moiety and a phenylsulfonyl group, making it a versatile electrophile in aromatic substitution chemistry . Researchers primarily utilize this compound as a key precursor in nucleophilic substitution reactions, where the chloride leaving groups can be displaced to form new carbon-nitrogen or carbon-oxygen bonds, or in metal-halogen exchange reactions to generate organometallic reagents for carbon-carbon bond formation . The electron-withdrawing sulfonyl group adjacent to the chloromethyl carbon significantly enhances the reactivity of the C-Cl bond and can direct further electrophilic aromatic substitutions to the meta-position on the benzene rings . This controlled reactivity is crucial for the synthesis of specific regioisomers that are difficult to access by other means. Its primary research applications include serving as a scaffold in medicinal chemistry for the discovery of new bioactive molecules and as a building block in materials science. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper safety protocols should be observed during handling.

Properties

CAS No.

41037-75-6

Molecular Formula

C13H10Cl2O2S

Molecular Weight

301.2 g/mol

IUPAC Name

1-[benzenesulfonyl(chloro)methyl]-3-chlorobenzene

InChI

InChI=1S/C13H10Cl2O2S/c14-11-6-4-5-10(9-11)13(15)18(16,17)12-7-2-1-3-8-12/h1-9,13H

InChI Key

NIGXDQBQTOLBMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of 1-Chloro-3-methylbenzene

One common laboratory synthesis involves the sulfonylation of 1-chloro-3-methylbenzene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions to ensure complete conversion.

  • Reaction conditions: Reflux in anhydrous solvent (e.g., dichloromethane or acetonitrile)
  • Base: Pyridine or triethylamine to neutralize HCl formed
  • Temperature: Controlled between 60–80°C
  • Yield: Generally high, depending on stoichiometry and reaction time

This method allows selective introduction of the phenylsulfonyl group onto the methyl position, followed by chlorination at the benzylic site to yield the target compound.

Chlorination of Pre-sulfonated Benzene Derivatives

Another approach involves chlorination of a pre-sulfonated benzene intermediate using chlorinating agents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) in the presence of Lewis acids like aluminum chloride (AlCl3).

  • Solvent: Dichloromethane or acetonitrile
  • Catalyst: Lewis acid (AlCl3) to facilitate electrophilic chlorination
  • Temperature: Maintained at low to moderate temperatures (0–25°C) to control reaction rate and minimize side reactions
  • Advantages: High selectivity and yield with proper control of stoichiometry and temperature

This method is particularly useful for industrial scale synthesis due to its scalability and efficiency.

Sulfonation of 1-Chloro-3-(chloromethyl)benzene

An alternative synthetic route involves reacting 1-chloro-3-(chloromethyl)benzene with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl moiety.

  • Base: Pyridine or triethylamine
  • Solvent: Dichloromethane or acetonitrile
  • Temperature: Reflux or controlled heating (60–80°C)
  • Outcome: Formation of the desired sulfonylated chlorobenzene derivative

This route is advantageous when the chloromethyl precursor is readily available.

Industrial Continuous Flow Synthesis

In industrial settings, continuous flow reactors are employed to enhance reaction control, safety, and yield. Catalysts and optimized reaction parameters (temperature, pressure, residence time) are used to maximize throughput and product purity.

  • Benefits: Improved heat and mass transfer, scalability, reproducibility
  • Typical conditions: Similar reagents as batch methods but with precise flow control
  • Applications: Large-scale production of 1-chloro-3-(chloro(phenylsulfonyl)methyl)benzene for pharmaceutical intermediates.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Effect on Reaction
Solvent Dichloromethane, Acetonitrile Influences solubility and reaction rate
Temperature 0–80°C (depending on step) Controls reaction kinetics and selectivity
Base Pyridine, Triethylamine Neutralizes HCl, drives sulfonylation
Chlorinating Agent SO2Cl2, Cl2 Provides chlorine for substitution
Catalyst Lewis acids (AlCl3) Enhances electrophilic chlorination
Reaction Time 1–5 hours Ensures complete conversion

Careful control of these parameters is critical to minimize side reactions such as over-chlorination or decomposition.

Mechanistic Insights

The preparation involves electrophilic aromatic substitution and nucleophilic substitution mechanisms:

  • Sulfonylation: Electrophilic attack of phenylsulfonyl chloride on the methyl group of 1-chloro-3-methylbenzene, facilitated by base.
  • Chlorination: Electrophilic substitution of hydrogen or benzylic position by chlorine in the presence of Lewis acid catalyst.
  • Nucleophilic substitution: The benzylic chlorine can be displaced by nucleophiles in subsequent reactions, highlighting the compound’s synthetic versatility.

Research Findings and Characterization

  • Purification: Recrystallization from anhydrous ethanol is commonly used to obtain pure product.
  • Spectroscopic Characterization: NMR (1H, 13C), mass spectrometry, and IR confirm structure. Isotopic patterns from chlorine atoms require high-resolution MS for accurate analysis.
  • Yields: Reported yields range from 70% to over 90% depending on method and scale.
  • Kinetic Studies: Reaction rates depend on solvent polarity, temperature, and nucleophile nature, with activation energies determined via kinetic experiments.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%)
Sulfonylation of 1-chloro-3-methylbenzene Phenylsulfonyl chloride, pyridine, reflux 60–80°C Simple, high selectivity 75–85
Chlorination of pre-sulfonated benzene SO2Cl2 or Cl2, AlCl3, DCM, 0–25°C High yield, scalable 80–90
Sulfonation of 1-chloro-3-(chloromethyl)benzene Phenylsulfonyl chloride, base, reflux Uses available chloromethyl precursor 70–80
Continuous flow industrial synthesis Similar reagents, flow reactor, optimized parameters Efficient, scalable, reproducible >85

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction of the sulfonyl group can yield sulfide derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 1-chloro-3-(substituted phenylsulfonyl)methylbenzene.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene span multiple scientific domains:

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various substitution reactions that can lead to the formation of more complex structures.

Biology

  • Biochemical Probes : The compound is being investigated for its potential as a biochemical probe. Its ability to interact with specific molecular targets makes it valuable for studying biological processes and pathways.

Medicine

  • Therapeutic Properties : Research has explored its potential therapeutic effects, particularly in developing anti-inflammatory and anticancer agents. For example, compounds derived from similar structures have shown promise in inhibiting specific enzymes involved in inflammatory responses.

Data Tables

Application AreaDescriptionExamples
ChemistryIntermediate for synthesizing complex organic moleculesUsed in reactions yielding various sulfone derivatives
BiologyBiochemical probes for studying molecular interactionsInvestigated for interactions with proteins
MedicinePotential therapeutic agentsExplored for anti-inflammatory and anticancer properties

Case Studies

  • Anti-inflammatory Research : A study investigated the synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a derivative related to 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene. The compound exhibited activity against HIV-1 by targeting specific viral enzymes, demonstrating its potential as a therapeutic agent .
  • Synthesis of Sulfone Derivatives : Research has shown that 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene can be used to synthesize various sulfone derivatives through oxidation processes, highlighting its versatility in chemical synthesis .

Mechanism of Action

The mechanism of action of 1-chloro-3-(chloro(phenylsulfonyl)methyl)benzene involves its interaction with molecular targets through its reactive chloro and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-chloro-3-(chloro(phenylsulfonyl)methyl)benzene and related compounds are critical for understanding their applications and reactivity. Below is a detailed analysis:

Structural Analogues with Sulfonyl Groups

1-Chloro-3-(phenylsulfonyl)benzene (CAS 16928-99-7)
  • Structure : A benzene ring with a chlorine atom and a phenylsulfonyl group at the meta position.
  • Molecular Formula : C₁₂H₉ClO₂S.
  • Key Differences : Lacks the additional chloro-methyl substituent, reducing steric hindrance and electronic complexity.
  • Applications : Used in organic synthesis as a sulfonating agent or intermediate .
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone)
  • Structure : A para-substituted benzene ring with a phenylsulfonyl group.
  • Molecular Formula : C₁₂H₉ClO₂S.
  • Key Differences : Positional isomerism (para vs. meta) alters electronic distribution. The para-substituted derivative exhibits higher thermal stability.
  • Applications: Registered as a pesticide (Sulphenone) due to its bioactivity .
1-Chloro-2-(methylsulfonyl)benzene (6c)
  • Structure : Ortho-substituted methylsulfonyl and chlorine groups.
  • Molecular Formula : C₇H₇ClO₂S.
  • Key Differences : Ortho substitution introduces steric hindrance, hindering reactions like oxidation. The electron-withdrawing effect of the sulfonyl group is amplified in this position .

Chlorinated Alkyl-Substituted Analogues

1-Chloro-3-(2-chloro-2-methylpropyl)benzene (3k)
  • Structure : A branched 2-chloro-2-methylpropyl chain at the meta position.
  • Molecular Formula : C₁₀H₁₁Cl₂.
  • Key Differences : Alkyl substituent instead of sulfonyl groups. The geminal dichloro group enhances electrophilicity.
  • Applications : Synthesized via B(C₆F₅)₃-catalyzed hydrochlorination of alkenes, highlighting its role in alkene functionalization .

Complex Sulfonyl Derivatives

1-Chloro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene (CAS 321345-35-1)
  • Structure: Incorporates an isocyano group and a tosyl (4-methylphenylsulfonyl) substituent.
  • Molecular Formula : C₁₅H₁₃ClN₂O₂S.
  • Key Differences: The isocyano group introduces nucleophilic reactivity, enabling cycloaddition reactions.
  • Applications : Used in annulation reactions to synthesize heterocycles like pyrrolocarbazoles .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene Cl, (Cl)(PhSO₂)CH- at meta positions C₁₃H₁₁Cl₂O₂S Pharmaceutical intermediate
1-Chloro-3-(phenylsulfonyl)benzene PhSO₂ at meta position C₁₂H₉ClO₂S Organic synthesis reagent
1-Chloro-4-(phenylsulfonyl)benzene PhSO₂ at para position C₁₂H₉ClO₂S Pesticide (Sulphenone)
1-Chloro-2-(methylsulfonyl)benzene MeSO₂ at ortho position C₇H₇ClO₂S Steric hindrance limits reactivity
1-Chloro-3-(2-chloro-2-methylpropyl)benzene (Cl)₂C(CH₃)CH₂- at meta position C₁₀H₁₁Cl₂ Alkene functionalization agent

Key Research Findings

Electronic Effects : Sulfonyl groups (PhSO₂, MeSO₂) are electron-withdrawing, deactivating the benzene ring toward electrophilic substitution. Meta-substituted derivatives (e.g., 1-chloro-3-(phenylsulfonyl)benzene) exhibit moderated deactivation compared to para isomers .

Steric Hindrance : Ortho-substituted compounds (e.g., 1-chloro-2-(methylsulfonyl)benzene) face reduced reactivity in oxidation reactions due to steric clashes between substituents .

Synthetic Utility : The target compound’s bis-chloro and sulfonyl groups enable sequential functionalization, as seen in annulation reactions to form pyrrolocarbazoles .

Biological Activity: Sulphenone’s pesticidal use suggests sulfonyl-containing aromatic compounds may have latent bioactivity, though direct evidence for the target compound is lacking .

Biological Activity

1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene, also known as a chlorinated aromatic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in pharmacology and toxicology.

  • Chemical Formula: C13H10Cl2O2S
  • Molecular Weight: 303.19 g/mol
  • CAS Number: 41037-75-6

The compound features a chlorobenzene structure with additional functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene exhibit significant antimicrobial activity. A study conducted on various heterocyclic compounds demonstrated that sulfonamide derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria . While specific data for this compound is limited, the structural similarity suggests potential effectiveness against microbial strains.

Cytotoxicity and Cancer Research

The cytotoxic effects of chlorinated aromatic compounds have been widely studied. For instance, chlorinated phenols are known to induce apoptosis in cancer cells through the activation of caspase pathways. A case study involving similar compounds showed that they can inhibit cell proliferation in various cancer cell lines, making them candidates for further investigation in cancer therapy .

The biological activity of 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene may be attributed to its ability to interact with cellular targets such as enzymes and receptors. The sulfonyl group is particularly noteworthy as it can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Case Study: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several chlorinated compounds, including 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene. The results indicated:

  • Inhibition Zone Diameter (mm):
    • Staphylococcus aureus: 15 mm
    • Escherichia coli: 12 mm

These findings suggest that the compound exhibits moderate antimicrobial properties, warranting further exploration.

Toxicological Studies

Toxicological assessments have shown that chlorinated compounds can pose risks to human health and the environment. A review highlighted the endocrine-disrupting potential of similar compounds, emphasizing the need for careful evaluation of their safety profiles before therapeutic applications .

Comparative Analysis

Compound NameAntimicrobial ActivityCytotoxicityNotes
1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzeneModeratePotentialSimilar structure to known active compounds
Chlorinated PhenolsHighHighWell-documented in literature
Sulfonamide DerivativesVariableLowDepends on specific structure

Q & A

Q. How can this compound be utilized in cross-coupling reactions to synthesize biaryl derivatives?

  • Answer: The chloro groups enable Suzuki-Miyaura coupling with aryl boronic acids. Optimize conditions using Pd(PPh3_3)4_4 as a catalyst, K2_2CO3_3 as a base, and toluene/water as solvent (80°C, 12 hrs). Monitor progress via TLC and isolate products via column chromatography .

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